molecular formula C9H8Br2O2 B1434136 3,5-Dibromo-4-ethylbenzoic acid CAS No. 1803601-91-3

3,5-Dibromo-4-ethylbenzoic acid

Cat. No.: B1434136
CAS No.: 1803601-91-3
M. Wt: 307.97 g/mol
InChI Key: KNSTVDXADOMKQX-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acid Derivatives in Chemical Sciences

Among the various classes of substituted benzoic acids, halogenated derivatives hold particular importance in the chemical sciences. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid framework can significantly modify the compound's properties. Halogens are electronegative and exert a strong inductive electron-withdrawing effect, which generally increases the acidity of the benzoic acid.

Halogenated benzoic acids are crucial intermediates in organic synthesis. google.comgoogle.com They serve as precursors for the creation of a wide array of more complex molecules through various cross-coupling reactions. Their utility is highlighted in the preparation of quinolone-based chemotherapeutics, where they function as key intermediate compounds. google.com

Furthermore, the presence of halogens can enhance the biological activity of a molecule. For example, in the development of antibacterial agents, the addition of methyl and halogen substituents to certain pyrazole (B372694) derivatives has been shown to improve their efficacy. nih.gov The specific type and position of the halogen can fine-tune the compound's activity. Halogenated benzoic acids are also used in the synthesis of uricosuric agents for treating gout and in the development of compounds with antiplasmodial activity against malaria. researchgate.netchemicalbook.com The study of halogenated benzoic acids and their esters is also relevant in analytical chemistry, with chromatographic methods being developed for their separation and quantification. researchgate.net

Academic Research Landscape of 3,5-Dibromo-4-ethylbenzoic Acid

While the broader class of halogenated benzoic acids is well-studied, the specific academic research landscape for this compound is more limited. This compound is a dibrominated derivative of 4-ethylbenzoic acid. nih.govhmdb.ca Its structure features a benzoic acid core with two bromine atoms at positions 3 and 5, and an ethyl group at position 4.

The primary information available for this compound is its fundamental chemical and physical properties.

PropertyValue
Molecular FormulaC9H8Br2O2 nih.gov
Molecular Weight323.97 g/mol
CAS Number91662984 nih.gov

Detailed research into the specific applications or biological activities of this compound is not extensively documented in publicly available literature. However, its structural motifs are found in compounds that are of interest in medicinal chemistry. For example, the related compound 3,5-Dibromo-4-hydroxybenzoic acid is used as an intermediate in the synthesis of Benzbromarone, a drug used to treat gout. chemicalbook.com

The synthesis of this compound can be achieved through the bromination of 4-ethylbenzoic acid. One documented method involves reacting 4-ethylbenzoic acid with bromine in a solution of acetic acid, nitric acid, and water, with the addition of silver nitrate. echemi.com

While direct research on this compound is not abundant, its structural relationship to other well-studied halogenated benzoic acids suggests its potential as a building block in synthetic and medicinal chemistry. Further investigation would be required to fully elucidate its unique properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSTVDXADOMKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Ethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. For a similar compound, ethyl 3,5-dichloro-4-hydroxybenzoate, the carbon signals of the aromatic ring, the carboxyl group, and the ethyl group have been assigned. chemicalbook.com By analogy, the ¹³C NMR spectrum of 3,5-Dibromo-4-ethylbenzoic acid would be expected to show distinct signals for the carboxyl carbon, the ipso-carbons attached to the bromine and ethyl groups, the unsubstituted aromatic carbons, and the carbons of the ethyl group.

A search for specific ¹H and ¹³C NMR data for this compound did not yield a complete, published spectrum in the available resources. However, based on the analysis of related structures, a predicted spectrum can be inferred.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.0SingletAromatic C-H
¹H~2.8Quartet-CH₂-
¹H~1.2Triplet-CH₃
¹³C~170SingletC=O (acid)
¹³C~145SingletC-Br
¹³C~140SingletC-CH₂CH₃
¹³C~130SingletC-H
¹³C~130SingletC-COOH
¹³C~25Singlet-CH₂-
¹³C~15Singlet-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of a benzoic acid derivative is characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid.

For the related compound 4-ethylbenzoic acid, the IR spectrum shows these characteristic bands. chemicalbook.com The spectrum of this compound would be expected to display similar absorptions. The presence of the C-Br bonds would also introduce absorptions in the fingerprint region (typically below 1000 cm⁻¹), although these can be harder to assign definitively without comparative analysis.

Table 2: Characteristic IR Absorption Bands for Benzoic Acid Derivatives

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1680-1720
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1450-1600
Alkyl GroupC-H Stretch2850-2960
Carbon-HalogenC-Br Stretch500-600

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation of benzoic acid derivatives in the mass spectrometer often involves the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org For this compound, fragmentation could also involve cleavage of the ethyl group. The fragmentation of a related compound, 4-ethylbenzoic acid, 3-methylphenyl ester, shows a complex pattern resulting from the cleavage of the ester and ethyl groups. nist.gov

Analysis of the mass spectrum of 3,5-dibromo-4-hydroxybenzoic acid reveals a molecular ion and characteristic fragment ions. massbank.eu While not the exact compound of interest, the fragmentation patterns of this closely related molecule provide insight into the expected behavior of this compound under mass spectrometric analysis.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Description
[M], [M+2], [M+4][C₉H₈Br₂O₂]⁺Molecular Ion Cluster
[M-17], [M-15], [M-13][C₉H₇Br₂O]⁺Loss of -OH
[M-29], [M-27], [M-25][C₈H₅Br₂O₂]⁺Loss of -C₂H₅
[M-45], [M-43], [M-41][C₈H₇Br₂]⁺Loss of -COOH

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched literature, the principles of X-ray crystallography as applied to benzoic acid and its derivatives are well-established. researchgate.net Benzoic acid itself typically forms hydrogen-bonded dimers in the solid state, a motif that is often preserved in its derivatives. researchgate.net

The crystal structure of a related compound, 2-(toluene-4-sulfonylamino)-benzoic acid, was determined to be in the monoclinic space group C2/c, with specific lattice parameters. researchgate.net Another example, 4-(4-Bromobenzenesulfonamido)benzoic acid, also forms characteristic carboxylic acid dimers through O-H···O hydrogen bonds. researchgate.net

Computational and Theoretical Investigations of 3,5 Dibromo 4 Ethylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3,5-Dibromo-4-ethylbenzoic acid. While specific DFT studies on this exact molecule are not widely published, extensive research on substituted benzoic acids provides a strong framework for understanding its properties. nih.govnih.govnih.gov

Studies on various substituted benzoic acids have demonstrated that the nature and position of substituents significantly influence the electronic properties and acidity (pKa) of the molecule. nih.gov For instance, electron-withdrawing groups, such as the bromine atoms in this compound, are known to increase the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion through inductive effects. nih.gov DFT calculations at levels like B3LYP/6-311G(d,p) have been successfully used to correlate calculated quantum chemical parameters with experimental pKa values. nih.gov

Further insights can be drawn from DFT studies on related compounds like 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, where frontier molecular orbitals (HOMO and LUMO), electronic chemical potential, and chemical hardness are calculated to understand reactivity. nih.gov For this compound, the HOMO would likely be distributed over the benzene (B151609) ring and the ethyl group, while the LUMO would be concentrated around the carboxylic acid and the bromine-substituted carbon atoms, indicating the sites for nucleophilic and electrophilic attack, respectively.

A theoretical study on 4-bromo-3-(methoxymethoxy) benzoic acid using the B3LYP/6-311++G(d,p) level of theory determined various reactivity descriptors. researchgate.net These descriptors, including ionization energy, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. researchgate.net Similar calculations for this compound would allow for a detailed prediction of its chemical behavior. The presence of two bromine atoms is expected to significantly influence the molecule's electrophilicity.

Table 1: Calculated Quantum Chemical Parameters for a Related Substituted Benzoic Acid (Note: This data is for 4′-​(benzyloxy)-​[1,1′-​biphenyl]-​3-​carboxylic acid and is presented as an example of typical DFT-derived parameters.)

ParameterValue
HOMO Energy-6.0814 eV
LUMO Energy-1.7466 eV
Energy Gap (ΔE)4.3347 eV
Ionization Energy (I)6.0814 eV
Electron Affinity (A)1.7466 eV
Electronegativity (χ)3.914 eV
Chemical Hardness (η)2.1673 eV
Chemical Potential (μ)-3.914 eV
Electrophilicity Index (ω)3.534 eV
Chemical Softness (S)0.2307 eV
Data sourced from a study on 4′-​(benzyloxy)-​[1,1′-​biphenyl]-​3-​carboxylic acid. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of this compound. The primary focus of such an analysis would be the rotational barrier of the ethyl group and the carboxylic acid group relative to the benzene ring.

Conformational analysis involves studying the energetics of different spatial arrangements (rotamers) to determine the most stable conformations. lumenlearning.com For this compound, the rotation around the C-C bond connecting the ethyl group to the aromatic ring and the C-C bond of the carboxylic acid group are of particular interest. The steric hindrance between the ethyl group, the adjacent bromine atoms, and the carboxylic acid group will dictate the preferred conformations.

Studies on other substituted benzoic acids, such as 3-methyl-2-(phenylamino)benzoic acid, have shown that steric repulsion can lead to non-planar molecular structures. nih.gov In the case of this compound, it is expected that the ethyl group will adopt a conformation that minimizes steric clash with the bulky bromine atoms. Similarly, the carboxylic acid group's orientation will be influenced by potential intramolecular hydrogen bonding and steric interactions. The most stable conformation is likely to be one where the ethyl group is oriented perpendicular to the plane of the benzene ring.

The conformational flexibility of a molecule can have significant implications for its crystal packing and biological activity. For example, the existence of multiple low-energy conformations can lead to conformational polymorphism, where a compound crystallizes in different forms with distinct physical properties. nih.gov

Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces. hmdb.caambeed.com

For this compound, Hirshfeld surface analysis would be expected to reveal several key interactions. The carboxylic acid group is a prime site for strong O-H···O hydrogen bonds, which often lead to the formation of dimeric structures, a common motif in the crystal packing of carboxylic acids. nih.gov

Furthermore, the bromine atoms can participate in halogen bonding (Br···O or Br···Br interactions), although hydrogen bonds involving halogens are also possible. The ethyl group and the aromatic ring would primarily be involved in weaker van der Waals interactions, such as C-H···π and π-π stacking interactions.

A study on 2,6-dibromo-3,4,5-trimethoxybenzoic acid, a structurally related compound, utilized Hirshfeld surface analysis to detail the contributions of various interactions to the crystal packing. The analysis showed significant contributions from Br···H and O···H interactions. A similar analysis for this compound would likely highlight the importance of H···H, C···H/H···C, and O···H/H···O contacts in stabilizing the crystal structure. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Benzoic Acid (Note: This data is for 4′-​(benzyloxy)-​[1,1′-​biphenyl]-​3-​carboxylic acid and is presented as an example.)

Interaction TypeContribution (%)
H···H39.7
C···H/H···C39.0
O···H/H···O18.0
Data sourced from a study on 4′-​(benzyloxy)-​[1,1′-​biphenyl]-​3-​carboxylic acid. nih.gov

Mechanistic Elucidation of Chemical Reactions Involving Halogenated Benzoic Acids

The chemical reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the ethyl group, and the bromine-substituted aromatic ring. Computational methods can be employed to elucidate the mechanisms of reactions involving this compound.

The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. The presence of the carboxylic acid group (a deactivating group) and the ethyl group (an activating group) on the benzene ring, along with the two bromine atoms, will influence the regioselectivity of further substitution reactions. Computational studies can model the reaction pathways, calculate the energies of intermediates and transition states, and thereby predict the most likely products.

Dehalogenation reactions are also of significant interest, particularly in the context of environmental degradation of halogenated aromatic compounds. These reactions can proceed through various mechanisms, including reductive, oxidative, and hydrolytic pathways. Computational modeling can help to determine the most energetically favorable pathway for the removal of the bromine atoms from this compound under different reaction conditions. For example, the mechanism of flavin-dependent monooxygenases in the dehalogenation of halogenated phenols has been studied, revealing the role of specific intermediates.

Furthermore, the carboxylic acid group can undergo typical reactions such as esterification and amidation. The ethyl group can be a site for free-radical substitution under appropriate conditions. Theoretical calculations can provide valuable insights into the reaction kinetics and thermodynamics of these transformations.

Chemical Transformations and Derivatization Reactions of 3,5 Dibromo 4 Ethylbenzoic Acid

Esterification and Amidation for Functionalization

The carboxylic acid group of 3,5-dibromo-4-ethylbenzoic acid is a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physical, chemical, and biological properties.

Esterification

Esterification of benzoic acid derivatives is a well-established process. jocpr.com For instance, the reaction of 3,5-dibromo-4-hydroxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst yields the corresponding ethyl ester. ontosight.ai This process is analogous for this compound, where the carboxylic acid is converted to an ester. Common methods include Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com The use of milder reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate esterification, particularly when sensitive functional groups are present. jocpr.com

The choice of alcohol dictates the nature of the resulting ester, allowing for the synthesis of a diverse library of derivatives with varying alkyl or aryl groups. For example, the reaction with methanol (B129727) would yield the methyl ester, while reaction with a long-chain alcohol would produce a more lipophilic ester. google.com

Amidation

Similar to esterification, the carboxylic acid can be converted to an amide by reacting it with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling agents such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to directly form the amide bond between the carboxylic acid and the amine, avoiding the need for the harsher conditions of acyl chloride formation.

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1Reactant 2Reagent/CatalystProduct
This compoundEthanolH₂SO₄Ethyl 3,5-dibromo-4-ethylbenzoate
This compoundMethanolDCC, DMAPMethyl 3,5-dibromo-4-ethylbenzoate
This compoundAmmoniaSOCl₂, then NH₃3,5-Dibromo-4-ethylbenzamide
This compoundAnilineHATUN-Phenyl-3,5-dibromo-4-ethylbenzamide

Strategic Functional Group Interconversions

The bromine atoms and the ethyl group on the aromatic ring of this compound offer opportunities for a variety of strategic functional group interconversions (FGIs). These reactions are crucial for synthesizing more complex molecules. imperial.ac.uk

The bromine atoms, being good leaving groups, are particularly amenable to various transformations. vanderbilt.edu One common FGI is their replacement with other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, under specific conditions, the bromine atoms could potentially be substituted by cyano groups, which can then be further hydrolyzed to carboxylic acids or reduced to amines.

The ethyl group can also be a site for chemical modification. For instance, benzylic bromination could introduce a bromine atom at the carbon adjacent to the aromatic ring, creating a new reactive handle for further derivatization.

Table 2: Potential Functional Group Interconversions

Starting Functional GroupReagentsProduct Functional Group
BromoCuCNCyano
BromoPd catalyst, boronic acidAryl/Alkyl
Ethyl (benzylic position)N-Bromosuccinimide (NBS), lightBromoalkyl
Carboxylic acidLiAlH₄Alcohol

Utilisation as an Intermediate in Organic Synthesis

Due to its array of functional groups, this compound serves as a valuable intermediate in multi-step organic syntheses. The bromine atoms can be selectively functionalized, and the carboxylic acid can be transformed into various other groups, making it a versatile building block for the construction of complex target molecules.

For instance, the bromine atoms can participate in Suzuki, Heck, or Sonogashira cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the introduction of diverse substituents onto the aromatic ring. The carboxylic acid can be reduced to an alcohol, which can then be further oxidized to an aldehyde or converted to other functional groups.

The synthesis of various heterocyclic compounds can also be envisioned using this compound as a starting material. For example, the carboxylic acid could be converted to a hydrazide, which can then undergo cyclization reactions to form oxadiazoles (B1248032) or other heterocyclic systems. researchgate.net

Applications in Polymer Chemistry as Initiators or Monomers

While direct applications of this compound in polymer chemistry are not extensively documented, its structure suggests potential uses as either a monomer or an initiator. nih.gov

As a monomer, the presence of two reactive bromine atoms and a carboxylic acid group allows for its incorporation into polyesters or polyamides through condensation polymerization. The bromine atoms could then serve as sites for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain.

The carboxylic acid group, after conversion to a suitable derivative, could also function as an initiator for certain types of polymerization. For example, conversion to an acyl halide could potentially initiate cationic polymerization. The bromine atoms could also be transformed into initiating sites for atom transfer radical polymerization (ATRP), a controlled polymerization technique.

Analytical Derivatization Strategies (e.g., Silylation for GC)

For analytical purposes, particularly for gas chromatography (GC), derivatization of this compound is often necessary to increase its volatility and thermal stability. The most common derivatization strategy for carboxylic acids is silylation.

Silylation involves replacing the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the acid with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl ester is significantly more volatile and less prone to thermal degradation than the parent carboxylic acid, making it suitable for GC analysis.

Esterification to form more volatile esters, such as the methyl ester, is another common derivatization technique used to improve the chromatographic behavior of carboxylic acids. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 3,5 Dibromo 4 Ethylbenzoic Acid Systems

Role of Hydrogen Bonding in Self-Assembly

Hydrogen bonding is a powerful and directional interaction that is central to the self-assembly of many organic molecules, particularly carboxylic acids. In the case of 3,5-Dibromo-4-ethylbenzoic acid, the carboxylic acid group is the primary driver of hydrogen bond formation.

Typically, carboxylic acids assemble into well-defined hydrogen-bonded motifs. The most common of these is the carboxylic acid dimer , where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a robust eight-membered ring. This dimerization is a very strong and predictable interaction. It is highly probable that this compound would also form such dimers in the solid state, creating a fundamental building block for the extended crystal structure.

In more complex systems, such as in solvated crystals or cocrystals, the carboxylic acid group can also form hydrogen bonds with other functional groups, such as amides or alcohols. For instance, in the related compound, 3,5-dibromo-4-carbamoylbenzoic acid, the carboxylic acid group participates in a hydrogen-bonded chain with the amide group and a solvent molecule. nih.gov While this compound lacks an amide group, this illustrates the versatility of the carboxylic acid in forming various hydrogen bonding networks.

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is another significant directional interaction that has gained prominence in crystal engineering. It involves an attractive force between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule. The two bromine atoms on the aromatic ring of this compound are potential halogen bond donors.

These bromine atoms can interact with various halogen bond acceptors, including the oxygen atoms of the carboxylic acid group or even the π-system of an adjacent aromatic ring (a halogen-π interaction). In the crystal structure of a related compound, methyl 3,5-dibromo-4-methylbenzoate, weak intermolecular O···Br contacts are observed, linking adjacent molecules into layers. This demonstrates the potential for the bromine atoms to engage in significant intermolecular interactions that help to stabilize the crystal packing.

π-π stacking: The aromatic rings can stack on top of each other, contributing to the cohesive energy of the crystal.

C-H···O and C-H···Br interactions: The ethyl group and the aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen or bromine atoms of neighboring molecules.

The interplay of these various interactions—strong hydrogen bonds, directional halogen bonds, and weaker van der Waals forces—will ultimately determine the final three-dimensional arrangement of this compound molecules in the solid state.

Formation of Cocrystals and Polymorphs

Cocrystals are crystalline materials composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. The formation of cocrystals is a key strategy in crystal engineering to modify the physical properties of a solid, such as solubility and melting point. Given the strong hydrogen bonding capability of its carboxylic acid group, this compound is a prime candidate for cocrystal formation with a variety of coformers, particularly those containing complementary hydrogen bond acceptor sites, like pyridines or amides. The bromine atoms could also be utilized to form halogen-bonded cocrystals with Lewis basic coformers.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. The potential for multiple, competing intermolecular interactions in this compound (e.g., different hydrogen bonding motifs or the influence of halogen bonds) suggests that it may exhibit polymorphism. The specific crystallization conditions, such as the solvent used and the temperature, could favor the formation of different polymorphs. For example, studies on dihydroxybenzoic acids have shown that solvent-free methods like sublimation and melt crystallization can lead to new polymorphic forms that are not accessible from solution crystallization. nih.gov

Directed Self-Assembly in Solid-State Architectures

Directed self-assembly refers to the predictable formation of specific, desired supramolecular architectures. In the context of this compound, the robust carboxylic acid dimer can be considered a "supramolecular synthon"—a reliable structural unit that can be used to build larger, more complex structures.

Coordination Chemistry of 3,5 Dibromo 4 Ethylbenzoic Acid with Metal Centers

Ligand Design and Metal Ion Coordination Modes

The interplay of these structural features could lead to the formation of discrete metal complexes or extended coordination polymers, depending on the choice of the metal ion and the reaction conditions. The specific coordination modes that 3,5-Dibromo-4-ethylbenzoic acid would adopt with different metal ions remains a subject for future experimental investigation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a salt of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor. Techniques such as solvothermal synthesis or slow evaporation could potentially yield crystalline materials suitable for structural analysis.

Once synthesized, the characterization of these hypothetical complexes would be essential to confirm their formation and elucidate their properties. Standard analytical techniques would be employed, including:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center by observing the shifts in the characteristic vibrational frequencies of the C=O and C-O bonds.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of any coordinated or lattice solvent molecules.

Without experimental data, any discussion on the specific outcomes of these characterization techniques remains speculative.

Structural Elucidation of Coordination Compounds

In the absence of any reported crystal structures for metal complexes of this compound, the specific structural details remain unknown.

Studies on Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of transition metal complexes are dictated by the nature of the metal ion and the ligand field it experiences. The electronic properties of this compound as a ligand would influence the d-orbital splitting of a coordinated transition metal ion.

UV-Visible Spectroscopy: This technique could provide insights into the electronic transitions within the complex, which are responsible for its color. The position and intensity of the absorption bands would be indicative of the coordination environment.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), magnetic susceptibility measurements over a range of temperatures would reveal information about the magnetic moment of the complex and any magnetic interactions between adjacent metal centers.

However, without any synthesized complexes to study, the spectroscopic and magnetic properties of coordination compounds derived from this compound are yet to be determined. The exploration of this ligand in coordination chemistry presents an open field for future research, with the potential to uncover new structures and functionalities.

Environmental Chemical Research Pertaining to Halogenated Benzoic Acids

Investigation of Transformation Pathways in Environmental Matrices

Halogenated benzoic acids can undergo various transformation processes in the environment, influenced by both biotic and abiotic factors. These pathways determine the persistence and potential formation of intermediate products of these compounds in soil and water.

Microbial degradation is a significant pathway for the transformation of halogenated benzoic acids. In anaerobic environments, such as sediments and certain soil layers, reductive dehalogenation is a key initial step. This process involves the removal of halogen substituents from the aromatic ring, which is often a prerequisite for the subsequent breakdown of the benzene (B151609) ring. For instance, studies on compounds structurally similar to 3,5-Dibromo-4-ethylbenzoic acid, such as 3,5-dibromo-4-hydroxybenzoate (B1263476), have shown that they can be degraded under various anaerobic conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments. The depletion of 3,5-dibromo-4-hydroxybenzoate has been observed in anaerobic sediment enrichment cultures over 20 to 35 days. nih.gov This suggests that microorganisms possess the enzymatic machinery to dehalogenate and further metabolize dibrominated benzoic acids. The degradation of the herbicide bromoxynil (B128292) also provides insights, as it can be transformed into 3,5-dibromo-4-hydroxybenzoic acid in the environment. nih.gov The anaerobic degradation of bromoxynil proceeds through reductive debromination to 4-cyanophenol, which is then further transformed. nih.gov

Aerobic degradation pathways for halogenated benzoic acids have also been identified. Some aerobic bacteria can utilize these compounds as a source of carbon and energy. The initial steps in aerobic degradation often involve hydroxylation of the aromatic ring, followed by ring cleavage. The presence of an ethyl group, as in this compound, may influence the specific metabolic pathway and the microorganisms involved.

In addition to microbial action, photodegradation can contribute to the transformation of halogenated benzoic acids in sunlit surface waters and on soil surfaces. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-halogen bond, initiating a series of reactions that can ultimately lead to the mineralization of the compound. The efficiency of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizing substances in the water, and the specific chemical structure of the benzoic acid derivative.

The following table summarizes potential transformation pathways for dibrominated benzoic acids based on studies of analogous compounds.

Transformation PathwayEnvironmental MatrixKey ProcessesPotential Transformation ProductsInfluencing Factors
Microbial Degradation (Anaerobic)Sediments, Anaerobic SoilsReductive DehalogenationMonomobrominated Benzoic Acids, Benzoic AcidRedox potential, Availability of electron donors, Microbial community composition
Microbial Degradation (Aerobic)Surface Soils, Aerated WatersHydroxylation, Ring CleavageBrominated Catechols, Ring-cleavage productsOxygen availability, Presence of co-substrates, Adapted microbial populations
PhotodegradationSurface Waters, Soil SurfacesPhotolytic Cleavage of C-Br bondDebrominated Benzoic Acids, Phenolic CompoundsSunlight intensity, Water chemistry (pH, dissolved organic matter), Presence of photosensitizers

Development of Advanced Analytical Methodologies for Environmental Detection

The accurate and sensitive detection of halogenated benzoic acids like this compound in complex environmental matrices is essential for monitoring their presence and understanding their environmental fate. Advanced analytical methodologies, primarily based on chromatography coupled with mass spectrometry, are the cornerstones of these efforts.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the analysis of halogenated benzoic acids. This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of these compounds in samples such as water, soil, and sediment. The choice of chromatographic conditions, including the stationary phase (e.g., C18 or phenyl-hexyl columns) and mobile phase composition, is crucial for achieving good separation of isomers and minimizing matrix effects. For mass spectrometric detection, electrospray ionization (ESI) in negative ion mode is typically employed, as benzoic acids readily form [M-H]- ions. Tandem mass spectrometry provides enhanced specificity through the monitoring of specific precursor-to-product ion transitions. For the related compound, 3,5-dibromo-4-hydroxybenzoic acid, LC-MS/MS methods have been developed using a C18 column with a mobile phase gradient of water and methanol (B129727) containing formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of halogenated organic compounds. For non-volatile compounds like benzoic acids, a derivatization step is often necessary to convert them into more volatile and thermally stable derivatives prior to GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or diazomethane. GC-MS offers excellent chromatographic resolution and provides detailed structural information through mass spectral fragmentation patterns.

Sample preparation is a critical step in the analytical workflow to isolate and concentrate the target analytes from the complex environmental matrix and remove potential interferences. Common techniques include solid-phase extraction (SPE) for water samples and solvent extraction for soil and sediment samples. The choice of sorbent for SPE and the extraction solvent is tailored to the physicochemical properties of the specific halogenated benzoic acid.

The table below outlines key aspects of advanced analytical methodologies applicable to the detection of dibrominated benzoic acids.

Analytical TechniquePrincipleSample PreparationTypical Detection LimitsAdvantagesChallenges
UHPLC-MS/MSSeparation by liquid chromatography followed by mass-based detection of parent and fragment ions.Solid-Phase Extraction (SPE) for water; Solvent extraction for soil/sediment.Low ng/L to µg/LHigh sensitivity and selectivity, suitable for non-volatile compounds.Matrix effects can cause ion suppression or enhancement.
GC-MSSeparation of volatile compounds by gas chromatography followed by mass-based detection.Solvent extraction followed by derivatization.Low ng/L to µg/LHigh chromatographic resolution, detailed mass spectra for identification.Derivatization step can be time-consuming and introduce variability.

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-4-ethylbenzoic acid, and how can reaction conditions be optimized for higher yields?

A common approach involves sequential bromination and ethylation of a benzoic acid precursor. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, followed by ethylation via Friedel-Crafts alkylation with ethyl chloride and AlCl₃. Optimization includes controlling stoichiometry (2:1 Br:substrate) and reaction time (6–12 hours for bromination) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., ethyl group at C4: δ ~1.2 ppm for CH₃, δ ~2.8 ppm for CH₂).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ at m/z 335.85 (C₉H₇Br₂O₂).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (O-H stretch) confirm carboxylic acid functionality .

Q. What solvents and conditions are optimal for solubility studies of this compound?

The compound shows limited solubility in water (<0.1 mg/mL) but moderate solubility in polar organic solvents (e.g., DMSO: ~50 mg/mL, ethanol: ~20 mg/mL). Solubility can be enhanced using co-solvents (e.g., DMSO:water 1:1) or pH adjustment (e.g., sodium salt formation at pH >7) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, showing higher electrophilicity at C3 and C5 due to bromine’s electron-withdrawing effects. This predicts preferential substitution at these positions, validated experimentally via reactions with amines or thiols .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic effects (e.g., rotational isomerism of the ethyl group). Strategies include:

  • Variable-temperature NMR to identify coalescence points.
  • 2D NMR (COSY, HSQC) to assign coupling interactions.
  • Cross-validation with X-ray crystallography for solid-state conformation .

Q. How does the ethyl group influence the compound’s biological activity compared to hydroxyl or methyl analogs?

The ethyl group enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays. Comparative studies with 3,5-Dibromo-4-hydroxybenzoic acid (logP ~2.1) show 10-fold higher uptake in E. coli inhibition assays, suggesting structure-activity relationships (SAR) driven by hydrophobicity .

Q. What methodologies assess the compound’s potential as a photosensitizer in photodynamic therapy?

  • UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range (π→π* transitions).
  • Singlet Oxygen Quantum Yield (ΦΔ) : Use a chemical trap (e.g., 1,3-diphenylisobenzofuran) and monitor degradation via fluorescence.
  • In vitro cytotoxicity assays under UV irradiation (e.g., MTT assay on cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.